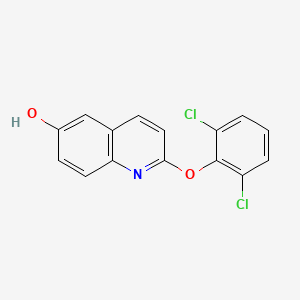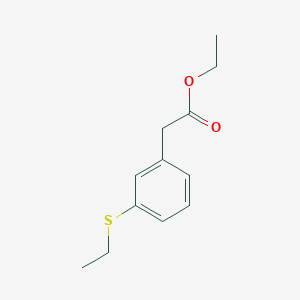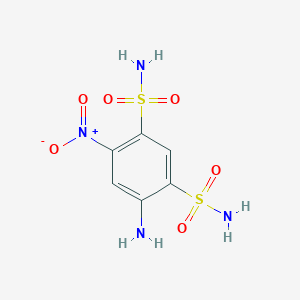![molecular formula C15H10N4 B13870819 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline CAS No. 312519-38-3](/img/structure/B13870819.png)
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields of science. The structure of this compound consists of a pyrazole ring fused with a quinoxaline ring, with a phenyl group attached to the pyrazole ring. This unique structure imparts significant chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol . Another approach involves the use of microwave-assisted reductive cyclization reactions with triphenylphosphine as a reducing agent . These methods typically yield moderate to high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. specific industrial methods for this compound are not widely documented in the literature.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent sensor due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound may bind to active sites of these targets, leading to the disruption of their normal function and ultimately causing cell death or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
1-pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline: Similar structure with a pentyl group attached to the pyrazole ring.
Uniqueness
3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent sensor and its significant anticancer activity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
312519-38-3 |
|---|---|
Formule moléculaire |
C15H10N4 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
3-phenyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C15H10N4/c1-2-6-10(7-3-1)13-14-15(19-18-13)17-12-9-5-4-8-11(12)16-14/h1-9H,(H,17,18,19) |
Clé InChI |
QRUNTKQKUYHTPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=NN2)N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)

![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)

![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)


![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)



![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)

